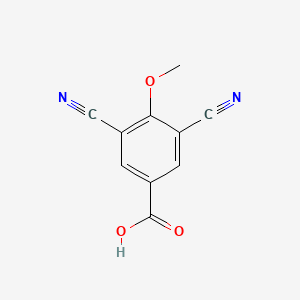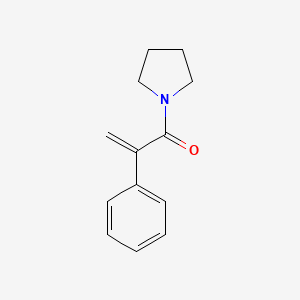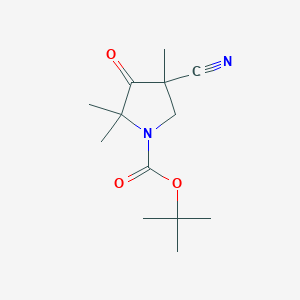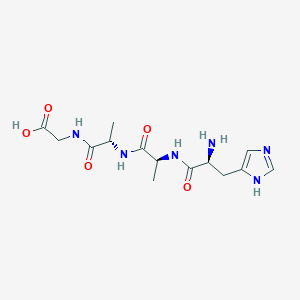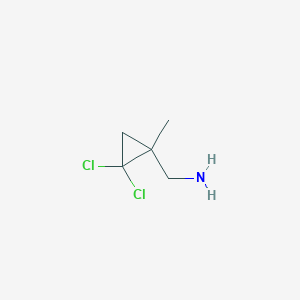
(2,2-Dichloro-1-methylcyclopropyl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,2-Dichloro-1-methylcyclopropyl)methanamine is an organic compound with the molecular formula C5H10Cl2N It is a derivative of cyclopropane, characterized by the presence of two chlorine atoms and a methyl group attached to the cyclopropyl ring, along with a methanamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Dichloro-1-methylcyclopropyl)methanamine typically involves the cyclopropanation of suitable precursors followed by chlorination and amination reactions One common method includes the reaction of 1-methylcyclopropane with chlorine gas to introduce the dichloro substituents
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and amination processes, utilizing continuous flow reactors to ensure efficient and controlled reactions. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(2,2-Dichloro-1-methylcyclopropyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hypervalent iodine compounds such as PhI(OAc)2 in combination with TEMPO.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or ketones, while substitution reactions can produce a variety of functionalized cyclopropyl derivatives.
Aplicaciones Científicas De Investigación
(2,2-Dichloro-1-methylcyclopropyl)methanamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of agrochemicals and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of (2,2-Dichloro-1-methylcyclopropyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the dichloro and methanamine groups allows the compound to form strong interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- (2,2-Dichloro-1-methylcyclopropyl)methanesulfonyl chloride
- Methenamine
- Dichloromethane
Uniqueness
(2,2-Dichloro-1-methylcyclopropyl)methanamine is unique due to its specific structural features, which confer distinct reactivity and interaction profiles compared to other similar compounds. Its dichloro and methanamine groups provide a versatile platform for further functionalization and application in various fields of research.
Propiedades
Fórmula molecular |
C5H9Cl2N |
|---|---|
Peso molecular |
154.03 g/mol |
Nombre IUPAC |
(2,2-dichloro-1-methylcyclopropyl)methanamine |
InChI |
InChI=1S/C5H9Cl2N/c1-4(3-8)2-5(4,6)7/h2-3,8H2,1H3 |
Clave InChI |
UMPWYZWZEOBJDO-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC1(Cl)Cl)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


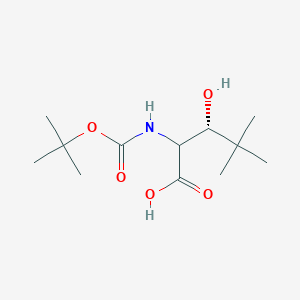
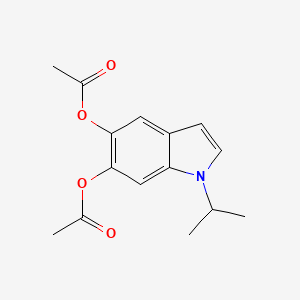
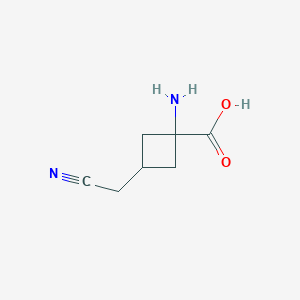
![(S)-tert-Butyl 4-bromo-1-((R)-1,1-dimethylethylsulfinamido)-6-fluoro-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B15219966.png)
![2-(4-Fluorophenyl)-5,8-dioxaspiro[3.4]octane-2-carboxylic acid](/img/structure/B15219971.png)
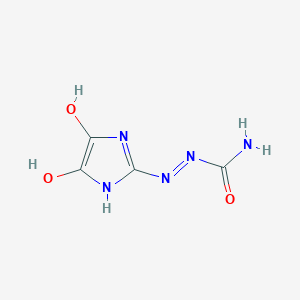
![6,7,9,10,12,13,20,21,23,24,26,27-Dodecahydrodibenzo[b,n][1,4,7,10,13,16,19,22]octaoxacyclotetracosine-2-carbaldehyde](/img/structure/B15219980.png)
